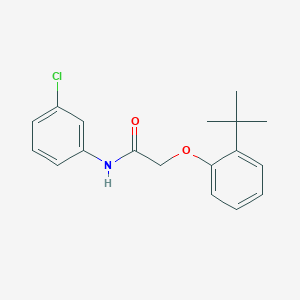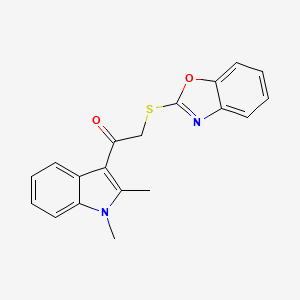
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine, also known as R-1479, is a synthetic compound that has been extensively studied for its potential use in treating viral infections. This compound belongs to the class of piperazine derivatives and has been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and HIV.
Mécanisme D'action
The exact mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to work by inhibiting the viral polymerase enzyme, which is essential for viral replication. By inhibiting this enzyme, 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine can prevent the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine has been shown to have a good safety profile and is well-tolerated in animal studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a variety of viral infections. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine. One area of interest is the development of combination therapies that include 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine and other antiviral agents, which could improve efficacy and reduce the risk of drug resistance. Another area of interest is the development of new formulations of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine that could improve its bioavailability and reduce the frequency of dosing. Finally, clinical trials will be needed to determine the safety and efficacy of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine in humans, which could pave the way for its use as a new antiviral therapy.
Méthodes De Synthèse
The synthesis of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine involves the reaction of 1-(2,6-dimethoxyphenyl)piperazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through a series of chromatographic techniques to obtain the pure product.
Applications De Recherche Scientifique
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine has been extensively studied for its antiviral activity and has shown promising results in preclinical studies. In vitro studies have shown that 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine inhibits the replication of a variety of viruses, including influenza A and B, hepatitis C, and HIV. In vivo studies have also shown that 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine can reduce viral load and improve survival in animal models of viral infections.
Propriétés
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSUMSXBTYYFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)
![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)
![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)


![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)